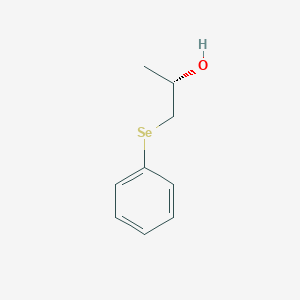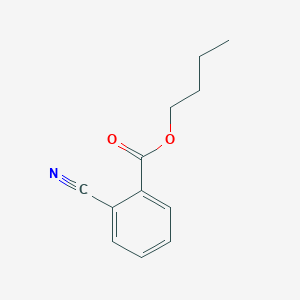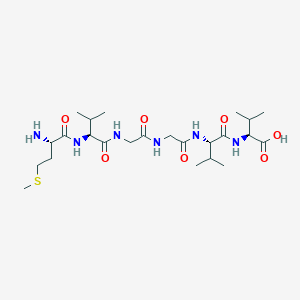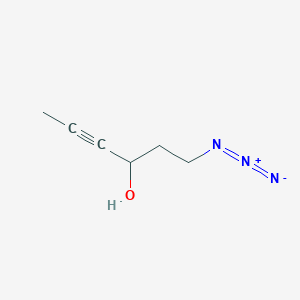![molecular formula C34H59ClO16 B14184431 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride CAS No. 887501-25-9](/img/structure/B14184431.png)
3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride: is a complex organic compound characterized by the presence of three 2,5,8,11-tetraoxatridecan-13-yl groups attached to a benzoyl chloride core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride typically involves the reaction of 3,4,5-trihydroxybenzoic acid with 2,5,8,11-tetraoxatridecan-13-yl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. The resulting product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine, are used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the benzoyl chloride group.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Benzoic Acid Derivative: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry:
Polymer Chemistry: 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride is used as a monomer in the synthesis of specialized polymers with unique properties.
Biology and Medicine:
Drug Delivery: The compound’s ability to form stable conjugates with various biomolecules makes it useful in drug delivery systems.
Bioconjugation: It is employed in the bioconjugation of proteins and peptides for various biomedical applications.
Industry:
Mechanism of Action
The mechanism of action of 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride primarily involves its reactivity with nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in biomolecules or other compounds. This reactivity is exploited in various applications, such as drug delivery and bioconjugation .
Comparison with Similar Compounds
4-(2,5,8,11-tetraoxatridecan-13-yloxy)benzoyl chloride: Similar in structure but with fewer 2,5,8,11-tetraoxatridecan-13-yl groups.
Tri-2,5,8,11-tetraoxatridecan-13-yl borate: Contains borate instead of benzoyl chloride, used in different applications.
Uniqueness: 3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride is unique due to the presence of three 2,5,8,11-tetraoxatridecan-13-yl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
887501-25-9 |
|---|---|
Molecular Formula |
C34H59ClO16 |
Molecular Weight |
759.3 g/mol |
IUPAC Name |
3,4,5-tris[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzoyl chloride |
InChI |
InChI=1S/C34H59ClO16/c1-37-4-7-40-10-13-43-16-19-46-22-25-49-31-28-30(34(35)36)29-32(50-26-23-47-20-17-44-14-11-41-8-5-38-2)33(31)51-27-24-48-21-18-45-15-12-42-9-6-39-3/h28-29H,4-27H2,1-3H3 |
InChI Key |
JGNVRJQGMZCGQH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC(=CC(=C1OCCOCCOCCOCCOC)OCCOCCOCCOCCOC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)


![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)


![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)

![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)


